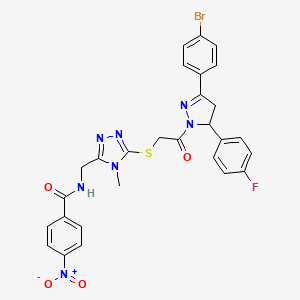

1-Methylbenzotriazole-4-carboxylic acid;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Methylbenzotriazole-4-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C8H8ClN3O2. It is not intended for human or veterinary use and is typically used for research purposes. It is related to Benzotriazole, a compound that has been extensively explored for the synthesis of organic derivatives and as corrosion inhibitors .

Synthesis Analysis

Benzotriazole methodology has been recognized as a versatile and successful synthesis protocol . Benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and can easily be removed at the end of the reaction sequence . A plausible reaction mechanism involves the benzylation of N-(benzotriazol-1-ylmethyl)-substituted imidoyl chlorides under basic conditions .Molecular Structure Analysis

The molecular structure of 1-Methylbenzotriazole-4-carboxylic acid;hydrochloride is based on structures generated from information available in ECHA’s databases . The molecular weight of this compound is 213.62.Chemical Reactions Analysis

Benzotriazole derivatives have been used in a variety of chemical reactions . They have been used as synthons for the Graebe–Ullmann reaction . A plausible reaction mechanism involves the benzylation of N-(benzotriazol-1-ylmethyl)-substituted imidoyl chlorides under basic conditions .Physical And Chemical Properties Analysis

Benzotriazole is known for its stability and its ability to activate molecules toward numerous transformations . It is also known for its unique physicochemical properties when anchored on molecular scaffolds .科学的研究の応用

Construction of Pharmacologically Important Heterocyclic Skeletons

Benzotriazole methodology, which includes 1-Methylbenzotriazole-4-carboxylic acid;hydrochloride, is recognized as a versatile and successful synthesis protocol. It’s used in the construction of pharmacologically important heterocyclic skeletons . Benzotriazole can easily be introduced into a molecule, activating it toward numerous transformations, and can easily be removed at the end of the reaction sequence .

Synthesis of Natural and Synthetic-Based Molecules

Benzotriazole, including its derivatives like 1-Methylbenzotriazole-4-carboxylic acid;hydrochloride, has been extensively explored for the synthesis of natural and synthetic-based molecules of varied biological and pharmaceutical importance .

Medicinal Chemistry

Benzotriazole derivatives have exhibited outstanding properties in medicinal chemistry, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .

Material Sciences

Benzotriazole derivatives have found profound applications in material sciences as corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells .

Synthesis of Heterocyclic Compounds

Benzotriazole, including 1-Methylbenzotriazole-4-carboxylic acid;hydrochloride, has been used in the synthesis of various heterocyclic compounds, including benzoxazines, quinazolines, triazine triones, hydantoins, oxadiazines, diazepanes, and many other heterocyclic compounds .

Synthesis Auxiliary

Benzotriazole has been described as a “tame halogen” and serves as an ideal synthetic auxiliary. It has been used in the synthesis of carbamates, ureas, semicarbazides, carbazides, sulfonylureas, sulfonylcarbazides, and oligopeptides .

作用機序

Target of Action

Benzotriazole derivatives have been known to exhibit a broad spectrum of biological properties . For instance, 1-substituted benzotriazole carboxylic acids have been identified as selective small-molecule agonists of the human orphan G-protein-coupled receptor GPR109b .

Mode of Action

The benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . These properties allow it to confer unique physicochemical properties to its immediate vicinity on various molecular scaffolds .

Biochemical Pathways

Benzotriazole derivatives have been widely utilized as activating agents for carboxylic acids . This suggests that they may play a role in biochemical pathways involving carboxylic acid transformations.

Pharmacokinetics

Most benzotriazole derivatives are characterized by a long shelf-life, and their preparations are amenable to large scales . This suggests that they may have favorable pharmacokinetic properties.

Result of Action

Benzotriazole derivatives have been known to exhibit a broad spectrum of biological properties . This suggests that they may have diverse molecular and cellular effects.

Action Environment

Benzotriazole is known to be stable under a variety of conditions , suggesting that it may be relatively resilient to environmental factors.

将来の方向性

Benzotriazole methodology has grown from an obscure level to very high popularity . It has been recognized as a versatile, useful, and successful synthesis protocol . The opportunities and potentiality in the synthesis of diverse pharmacologically important heterocyclic skeletons using benzotriazole methodology are promising . Future research may continue to explore the synthesis and pharmacological activities of triazole derivatives .

特性

IUPAC Name |

1-methylbenzotriazole-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2.ClH/c1-11-6-4-2-3-5(8(12)13)7(6)9-10-11;/h2-4H,1H3,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMTYFEFIQWFVPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC(=C2N=N1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methylbenzotriazole-4-carboxylic acid;hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-(4-fluorophenyl)-5-[(4-methyl-3-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2854476.png)

![3-chloro-4-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide](/img/structure/B2854479.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B2854482.png)

![{4-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride](/img/no-structure.png)

![1'-(6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanoyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2854491.png)

![2-Chloro-N-[2-methyl-3-(3-methylpyrazol-1-yl)propyl]acetamide](/img/structure/B2854492.png)

![[(2S,3R,4S,5R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aS,6bR,10S,12aR,14bS)-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2854494.png)